![molecular formula C17H19NO5 B4062337 9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062337.png)
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Overview
Description
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione, also known as DMDNO, is a synthetic compound that has been used in scientific research for its unique chemical structure and potential biological activities. DMDNO is a spirocyclic compound that contains a nitrophenyl group, which makes it a valuable tool for understanding the mechanisms of various biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing oxaspirocyclic compounds and analyzing their crystal structures. For example, Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures through X-ray crystallography. Their work provides insights into the molecular geometry, intramolecular hydrogen bonds, and π···π stacking interactions observed in these compounds (Jiang & Zeng, 2016).
Reactivity and Application in Organic Synthesis
Another area of interest is the enhanced reactivity of spirocyclic compounds in organic synthesis. Rashevskii et al. (2020) discussed the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, showcasing the broad substrate scope and potential applications of these compounds in organic synthesis (Rashevskii et al., 2020).
Spectral Studies and Fluorescence
Zeng and Wang (2018) reported on the synthesis of oxaspirocyclic compounds and their spectral studies, including fluorescence spectra. This research highlights the potential applications of these compounds in materials science, particularly in fluorescence-based applications (Zeng & Wang, 2018).
Corrosion Inhibition
Spirocyclic compounds have also been explored for their corrosion inhibition properties. Chafiq et al. (2020) synthesized new spirocyclopropane derivatives and evaluated their performance as corrosion inhibitors for mild steel in acidic media. Their study demonstrates the effectiveness of these compounds as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Antimicrobial Applications
Finally, N-halamine-coated cotton, synthesized using N-halamine precursors related to spirocyclic compounds, has been studied for its antimicrobial and detoxification applications. This research indicates the potential use of these compounds in creating antimicrobial surfaces and materials (Ren et al., 2009).
properties
IUPAC Name |
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-16(2)13(11-6-5-7-12(10-11)18(21)22)23-15(20)17(14(16)19)8-3-4-9-17/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFOVKFCBXVTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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